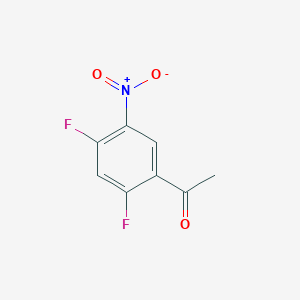

1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one

Description

Contextualization within Halogenated and Nitrated Acetophenones in Synthetic Design

Halogenated and nitrated acetophenones are a well-established class of intermediates in organic synthesis. The acetyl group (–COCH₃) itself is a versatile functional handle; its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for a variety of transformations such as condensation reactions, halogenations, and oxidations. science.gov

When combined with halogen and nitro substituents on the aromatic ring, the synthetic utility of the acetophenone (B1666503) scaffold is greatly expanded. rasayanjournal.co.in These electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds. nih.gov The specific positioning of these groups, as seen in 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one, creates a highly electrophilic aromatic system, predisposing it to react with a wide range of nucleophiles. rasayanjournal.co.in

Significance of Difluoro- and Nitro-Substituted Aromatic Systems in Advanced Organic Synthesis

The presence of both difluoro and nitro functionalities on a single aromatic ring imparts a unique reactivity profile. The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence ortho or para to a halogen atom dramatically increases the rate of nucleophilic aromatic substitution at that position. nih.gov Furthermore, the nitro group itself can be readily reduced to an amine, providing a gateway to a vast array of further chemical modifications, such as diazotization or acylation.

Fluorine substitution in aromatic systems is of paramount importance. The carbon-fluorine bond is the strongest single bond to carbon, which can enhance the metabolic stability of molecules. In the context of SNAr, fluorine is an excellent leaving group, often displaying higher reactivity than other halogens in this specific reaction mechanism. nih.gov In a difluorinated system like the title compound, the two fluorine atoms offer the potential for sequential or selective substitution reactions, allowing for the controlled, stepwise construction of complex, unsymmetrically substituted aromatic compounds. The combined electronic effects of two fluorine atoms and a nitro group make the aromatic ring exceptionally electron-deficient.

Historical Overview of Related Chemical Scaffolds and their Methodological Development (excluding applications)

The primary method for the synthesis of acetophenones is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.org This reaction traditionally involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

Reaction Mechanism: Friedel-Crafts Acylation

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acyl halide, generating a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion).

Deprotonation: A weak base, typically the complex formed from the Lewis acid and the acyl halide, removes a proton from the arenium ion, restoring aromaticity and yielding the ketone product. wikipedia.org

However, the classical Friedel-Crafts acylation has significant limitations. The reaction often fails with strongly deactivated aromatic rings, such as those bearing a nitro group, because the electron-poor ring is not nucleophilic enough to attack the acylium ion. This presents a major challenge for the direct synthesis of nitroacetophenones.

To overcome these limitations, synthetic methodologies have evolved. One approach involves nitrating the parent acetophenone. However, this often leads to a mixture of ortho, meta, and para isomers, with the meta product typically predominating due to the meta-directing effect of the acetyl group. Achieving a specific substitution pattern like that in this compound via this route would be difficult and inefficient.

Therefore, the synthesis of highly substituted acetophenones often relies on multi-step sequences starting from a pre-functionalized benzene (B151609) derivative. For the title compound, a plausible, though not explicitly documented in detail, synthetic route would be the Friedel-Crafts acylation of 1,5-difluoro-2-nitrobenzene. This substrate is still deactivated, and forcing conditions or specialized catalytic systems might be required to achieve the acylation in a reasonable yield. The development of more robust catalysts and reaction conditions that tolerate a wider range of functional groups remains an active area of research in synthetic methodology.

Research Gaps and Future Directions in Chemical Investigations of the Compound

Despite its potential as a versatile synthetic building block, a detailed survey of the scientific literature indicates that this compound is not a widely studied compound. Most references are found in chemical supplier catalogs rather than in peer-reviewed research articles. This scarcity of dedicated research highlights several significant gaps and opportunities for future investigation.

Optimized Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic protocols for the preparation of this compound. A thorough investigation into its synthesis, for instance via Friedel-Crafts acylation of 1,5-difluoro-2-nitrobenzene, including reaction conditions, catalyst screening, and purification methods, would be of significant value. Furthermore, comprehensive spectroscopic and crystallographic characterization is needed. While predicted data can be useful, experimentally determined data provides the definitive structural proof.

Reactivity Studies: The reactivity of this compound is largely unexplored. A systematic study of its behavior in nucleophilic aromatic substitution reactions would be highly informative. Key questions to address include:

What is the relative reactivity of the fluorine at C-2 versus C-4? The fluorine at C-4 is para to the strongly activating nitro group, while the fluorine at C-2 is ortho. This could lead to selective substitution depending on the nucleophile and reaction conditions.

Can both fluorine atoms be displaced sequentially with different nucleophiles to build complex, unsymmetrically substituted products?

Derivatization and Scaffold Development: The compound is a platform for generating a library of new molecules. The acetyl group can be modified, and the nitro group can be reduced to an amine, which can then be derivatized. A systematic exploration of these transformations would demonstrate its utility as a versatile scaffold in synthetic programs.

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NO3 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

1-(2,4-difluoro-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3 |

InChI Key |

JFMFYUJRUXKEIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 2,4 Difluoro 5 Nitrophenyl Ethan 1 One

Established Synthetic Pathways for the Compound

The introduction of an acetyl group onto the nitrated and fluorinated aromatic core is the key transformation in the synthesis of 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one. This can be achieved through both classical and contemporary methods.

The most prominent classical method for synthesizing aryl ketones is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a strong Lewis acid catalyst. wikipedia.orgkhanacademy.org

For the synthesis of this compound, the logical precursor is 2,4-difluoronitrobenzene (B147775). sigmaaldrich.com The reaction would proceed by treating 2,4-difluoronitrobenzene with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction Scheme:

2,4-Difluoronitrobenzene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> this compound

The reaction mechanism begins with the activation of the acetylating agent by the Lewis acid to form a highly electrophilic acylium ion. khanacademy.orgyoutube.com This electrophile then attacks the electron-rich aromatic ring. However, the presence of a strongly deactivating nitro group and moderately deactivating fluorine atoms on the ring makes this substitution challenging, requiring harsh reaction conditions. The nitro group directs incoming electrophiles to the meta position, while the fluorine atoms direct to ortho and para positions. In this specific substrate, the directing effects align to favor substitution at the C-5 position, which is meta to the nitro group and ortho/para to the fluorine atoms.

A significant drawback of the Friedel-Crafts acylation is that the product ketone can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst. wikipedia.org This leads to a large volume of acidic waste during aqueous workup.

Modern organic synthesis has moved towards catalytic methods that offer milder conditions, greater functional group tolerance, and higher efficiency compared to classical approaches. For aryl ketone synthesis, transition-metal-catalyzed cross-coupling reactions are a powerful alternative. organic-chemistry.org

Several catalytic strategies could be envisioned for the synthesis of this compound:

Palladium or Nickel-Catalyzed Coupling: These methods involve the reaction of an organometallic reagent with an electrophile. For instance, a palladium-catalyzed coupling could be performed between an organoboronic acid derivative of the fluoronitrobenzene precursor and an acyl chloride. organic-chemistry.org Alternatively, nickel-catalyzed additions of arylboronic acids to nitriles provide a convenient route to various aryl ketones. organic-chemistry.org

Iron-Catalyzed Acylation: Iron(II) chloride has been shown to catalyze the acylation of functionalized arylzinc halides with various acid chlorides, yielding polyfunctionalized diaryl ketones under smooth and convenient conditions. organic-chemistry.org This approach could be adapted by first converting a bromo- or iodo-substituted difluoronitrobenzene into an organozinc reagent.

These contemporary routes avoid the use of strong Lewis acids and often proceed with high selectivity under milder conditions, making them more compatible with complex substrates and more aligned with the principles of modern, efficient synthesis. organic-chemistry.org

Precursor Chemistry and Reactant Optimization

The successful synthesis of the target compound is highly dependent on the efficient preparation and strategic use of its precursors.

The primary precursor for the Friedel-Crafts route is 2,4-difluoronitrobenzene. This compound is typically synthesized by the nitration of 1,3-difluorobenzene. The nitration of fluorinated aromatics is a well-established process. For example, the synthesis of the related compound 2,5-difluoronitrobenzene (B1216864) involves the nitration of p-difluorobenzene with potassium nitrate (B79036) in sulfuric acid at controlled low temperatures. chemicalbook.com A similar approach can be used for 1,3-difluorobenzene. Another common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity.

The table below summarizes typical conditions for the nitration of difluorobenzene isomers based on literature findings.

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| p-Difluorobenzene | Potassium Nitrate, Sulfuric Acid | ~5 °C | 83% | chemicalbook.com |

| m-Difluorobenzene | Concentrated H₂SO₄, Fuming HNO₃ | Mild | High | google.com |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (64-66%) | 0 °C | 90% | mdpi.com |

For the synthesis of this compound, the use of protecting groups is generally not required. The nitro and fluoro functionalities are stable under the conditions of both nitration and Friedel-Crafts acylation.

The primary strategic consideration is the role of the substituents as leaving groups. While the goal of Friedel-Crafts acylation is C-H activation, the fluorine atoms on the ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group activates the ring for such nucleophilic attacks. nih.gov This means that under certain conditions, particularly with nucleophilic reagents or solvents at elevated temperatures, one of the fluorine atoms could be displaced. For instance, studies on 1,2-difluoro-4,5-dinitrobenzene (B1590526) show that fluorine atoms are readily displaced by amines. researchgate.net Therefore, reaction conditions for the acylation step must be carefully chosen to favor the desired electrophilic substitution and avoid competitive nucleophilic substitution of a fluorine atom.

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance, aiming to reduce environmental impact and improve safety. researchgate.netdovepress.com

Several aspects of the synthesis of this compound can be optimized for greater sustainability:

Solvent Choice: Traditional Friedel-Crafts reactions often use toxicologically and ecologically questionable solvents like 1,2-dichloroethane. google.com A greener alternative is to use the starting material, in this case, excess 2,4-difluoronitrobenzene, as the solvent, which simplifies workup and reduces waste. google.com

Catalyst Optimization: The stoichiometric use of AlCl₃ is a major source of waste. Research into solid acid catalysts, such as zeolites, which can be easily recovered and reused, offers a more sustainable alternative for Friedel-Crafts reactions. wikipedia.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the preparation of related fluorinated compounds. mdpi.com This technology could potentially be applied to accelerate the nitration or acylation steps.

Aqueous Media: While challenging, recent advances have demonstrated that some fluorination reactions can be performed in aqueous media, which is considered the greenest solvent. rsc.org Exploring conditions for the synthesis or derivatization of the target compound in water or other green solvents like ethanol (B145695) represents a forward-looking research direction. mdpi.comrsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Solvent Selection and Reaction Medium Effects

The choice of solvent or reaction medium is critical in the synthesis of this compound, as it significantly influences reaction rates, selectivity, and safety.

For the nitration route , traditional methods employ highly corrosive and waste-generating mixed acid systems (sulfuric and nitric acid). nih.govresearchgate.net In this context, sulfuric acid acts not only as a catalyst to generate the active nitronium ion (NO₂⁺) but also as the reaction medium. nih.govmasterorganicchemistry.com The concentration of sulfuric acid can affect the solubility of the aromatic substrate; for instance, higher concentrations of sulfuric acid can increase the solubility of nitrobenzene (B124822), a related substrate, but this also leads to increased viscosity and mass transfer resistance. nih.gov

Modern approaches seek to minimize waste and harsh conditions by exploring alternative media. Research has shown that dinitrogen pentoxide (DNP, N₂O₅) can serve as an effective and eco-friendly nitrating agent. nih.gov The choice of solvent for DNP-based nitrations is crucial. For example, using liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a medium allows for mild reaction conditions (e.g., 20°C and 0.6 MPa) and eliminates toxic organic solvents. rsc.org The solubility of substrates and products in TFE can significantly impact the reaction's outcome; poor solubility can lead to heterogeneous reactions and the formation of byproducts. nih.govrsc.org Upon completion, the TFE solvent can be easily recovered by decompression and re-condensed for reuse, enhancing the sustainability of the process. rsc.org

For the Friedel-Crafts acylation route , which involves reacting 1,3-difluoro-4-nitrobenzene with an acylating agent like acetyl chloride, polar solvents such as dichloromethane (B109758) or nitrobenzene are commonly used. numberanalytics.com However, greener alternatives are actively being researched. Studies have demonstrated successful Friedel-Crafts acylations in hexafluoro-2-propanol at room temperature without additional reagents or under solvent-free conditions using microwave irradiation. organic-chemistry.org

The following table summarizes the effects of different solvent systems on analogous electrophilic aromatic substitution reactions relevant to the synthesis of the target compound.

| Reaction Type | Solvent/Medium | Temperature | Key Findings |

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Variable | Traditional method; generates large volumes of acidic waste. nih.gov |

| Nitration | D₂O₅ in liquefied TFE | 20°C | Mild conditions, eco-friendly, solvent is easily recyclable. rsc.org |

| Nitration | H₂SO₄-HNO₃-H₃PO₄ | Optimized | Allows for direct filtration of product, avoiding aqueous workup and enabling mother liquor reuse. researchgate.net |

| Friedel-Crafts Acylation | Dichloromethane / Nitrobenzene | Variable | Common polar solvents for the reaction. numberanalytics.com |

| Friedel-Crafts Acylation | Hexafluoro-2-propanol | Room Temp. | Provides a metal- and halogen-free methodology. organic-chemistry.org |

| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Solvent-free | A heterogeneous catalyst that is efficient under solvent-free conditions. organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.org Both primary synthetic routes to this compound are substitution reactions, which are often less atom-economical than addition or rearrangement reactions. rsc.org

For the nitration of 1-(2,4-difluorophenyl)ethan-1-one using mixed acid: The reaction generates at least one molecule of water as a byproduct for every molecule of product formed. The conventional process, relying on stoichiometric reagents, results in significant acid waste. nih.gov The atom economy for a typical mixed-acid nitration is inherently low. For example, an alternative synthesis of nitrobenzene using a triflate catalyst showed a significant improvement in atom economy to 87%, with water being the only byproduct, highlighting the benefits of catalytic approaches. rsc.org

For the Friedel-Crafts acylation of 1,3-difluoro-4-nitrobenzene: This reaction traditionally requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst forms a complex with both the reactant and the ketone product. organic-chemistry.orgresearchgate.net This leads to a large amount of waste during aqueous workup. The atom economy of these conventional processes is often poor due to the overconsumption of the toxic catalyst. researchgate.net

Strategies for waste minimization and improving atom economy include:

Catalytic Processes: Replacing stoichiometric reagents with true catalysts that can be recovered and reused is a key strategy. rsc.orgrsc.org For nitration, using solid acid catalysts like zeolites or catalytic amounts of dinitrogen pentoxide can drastically reduce acidic waste. nih.govnumberanalytics.com For Friedel-Crafts acylation, developing recyclable, eco-friendly catalysts like zinc oxide can improve sustainability. researchgate.net

Waste Stream Recycling: Innovative methods that allow for the direct reuse of the reaction medium are highly beneficial. A process developed for the nitration of easily hydrolyzable aromatic compounds uses a mixed acid system from which the product precipitates and can be directly filtered, allowing the acidic mother liquor to be reused. researchgate.net Similarly, in industrial dinitrotoluene (DNT) production, nitric acid from the raw product is regenerated and reused, preventing the generation of acidic, nitrate-loaded wastewater. josefmeissner.com

The table below provides a theoretical comparison of the atom economy for the two synthetic routes, illustrating the impact of the chosen reagents.

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy* |

| Nitration | 1-(2,4-difluorophenyl)ethan-1-one (C₈H₆F₂O) + Nitric Acid (HNO₃) | This compound (C₈H₅F₂NO₃) | Water (H₂O) | 91.5% |

| Friedel-Crafts Acylation | 1,3-Difluoro-4-nitrobenzene (C₆H₃F₂NO₂) + Acetyl Chloride (C₂H₃ClO) | This compound (C₈H₅F₂NO₃) | Hydrochloric Acid (HCl) | 84.5% |

*Note: This calculation only considers the primary reactants and byproducts and does not account for solvents or catalysts (like H₂SO₄ or AlCl₃), the inclusion of which would significantly lower the effective atom economy of traditional methods.

Process Intensification and Scale-Up Considerations (Academic Focus)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. ccdcindia.com For the synthesis of this compound, particularly via the highly exothermic nitration route, this is a critical area of academic and industrial research.

Reactor Design for Enhanced Reaction Efficiency

The design of the reactor is paramount for controlling highly exothermic reactions like nitration, which can release between -73 to -253 kJ/mol of energy. nih.gov Poor heat management in conventional batch reactors can lead to thermal runaway, reduced selectivity, and the formation of hazardous byproducts. nih.govnumberanalytics.com

Microreactors: A significant advancement in reactor technology is the use of microreactors or continuous flow reactors. cetjournal.it These reactors feature channels with very small diameters, resulting in a high surface-area-to-volume ratio. mdpi.com This characteristic provides several key advantages:

Superior Heat Transfer: Microreactors can dissipate heat more than 100 times more effectively than batch reactors, allowing for precise temperature control and preventing the formation of dangerous hotspots. cetjournal.it This enables reactions to be run safely at higher temperatures, which can dramatically increase reaction rates. mdpi.comresearchgate.net

Enhanced Safety: The small internal volume of microreactors means that only a tiny amount of material is reacting at any given moment, significantly reducing the risks associated with unstable intermediates or potential runaway reactions. cetjournal.it

Improved Mixing and Mass Transfer: The small channel dimensions ensure rapid and efficient mixing of reactants, which is crucial for heterogeneous liquid-liquid reactions like nitration. nih.gov This minimizes mass transfer limitations and can lead to higher yields and selectivity. nih.govrug.nl

Industrial-Scale Reactors: For larger-scale production, specialized reactor designs are employed. Adiabatic tube reactors are used for nitrating compounds like chlorobenzene (B131634) and benzene (B151609). josefmeissner.com These reactors are designed to minimize back-mixing, ensuring more uniform reaction conditions and preventing the formation of byproducts. josefmeissner.com For reactions that may involve solids or become biphasic, such as some Friedel-Crafts acylations, a series of Continually Stirred Tank Reactors (CSTRs) can be used in a continuous flow setup to handle the challenging reaction mixture and prevent blockages. cardiff.ac.uk Another advanced concept involves coupling the exothermic reaction with an endothermic one within the same reactor to achieve better thermal management. researchgate.net

The table below compares different reactor types applicable to the synthesis.

| Reactor Type | Key Features | Advantages for Synthesis |

| Batch Reactor | Large volume, stirred tank | Simple setup, suitable for small-scale lab synthesis. |

| Microreactor / Flow Reactor | High surface-to-volume ratio, small channels | Excellent heat/mass transfer, enhanced safety, precise control, rapid optimization. cetjournal.itmdpi.com |

| Adiabatic Tube Reactor | Continuous flow, minimal back-mixing | High throughput, consistent product quality, minimized byproducts for industrial scale. josefmeissner.com |

| Continually Stirred Tank Reactor (CSTR) | Continuous flow with constant mixing | Handles multiphasic and solid-containing reaction mixtures without blockages. cardiff.ac.uk |

Optimization of Reaction Conditions for Industrial Viability

Transitioning a synthesis from the laboratory to an industrial scale requires rigorous optimization of all reaction parameters to ensure economic viability, safety, and product quality.

For the nitration route , key parameters include:

Temperature: As nitration is highly exothermic, temperature control is crucial. Using microreactors, the reaction time for nitrobenzene nitration was reduced from over 2 hours at 80°C in a batch process to just 10 minutes at 65°C. rug.nlexlibrisgroup.com

Residence Time: In flow reactors, the time reactants spend in the reaction zone is precisely controlled. For the nitration of p-difluorobenzene, residence time was a key factor, with a continuous flow system reducing the required time from 1 hour to 2.3 minutes. researchgate.net

Molar Ratios: The ratio of the nitrating agent (e.g., nitric acid) to the substrate and the dehydrating agent (e.g., sulfuric acid) must be carefully optimized to maximize yield and selectivity while minimizing byproduct formation. nih.gov

For the Friedel-Crafts acylation route , critical parameters include:

Catalyst Loading: The amount of Lewis acid catalyst must be optimized. While a stoichiometric amount is often required, using excess catalyst can promote the formation of unwanted byproducts, whereas insufficient amounts lead to low yields. numberanalytics.com

Temperature and Pressure: Traditional Friedel-Crafts reactions can require harsh conditions, including high temperatures and pressures, which need to be optimized for energy efficiency and safety on an industrial scale. numberanalytics.com

Advanced strategies like Response Surface Methodology (RSM) and Model Predictive Control (MPC) can be employed to statistically model and optimize these complex interactions, leading to more efficient and safer industrial processes. numberanalytics.com

The following table presents exemplary data from studies on related nitration reactions, illustrating the impact of optimizing reaction conditions.

| Substrate | Reactor Type | Parameter Optimized | Original Condition | Optimized Condition | Improvement Noted |

| Nitrobenzene | Batch vs. Microreactor | Temperature / Time | >2 hr @ 80°C | 10 min @ 65°C | Drastic reduction in reaction time and energy. rug.nlexlibrisgroup.com |

| p-Difluorobenzene | Batch vs. Microreactor | Reaction Time | 1 hour | 2.3 minutes | 98% yield achieved with significantly shorter time. researchgate.net |

| Nitrobenzene | Microreactor | Surfactant Addition (SDS) | 509 ppm nitrophenol | 112 ppm nitrophenol | Significant reduction in hazardous byproducts. nih.gov |

These findings from analogous systems provide a clear framework for the systematic optimization of the synthesis of this compound, paving the way for more efficient, safer, and sustainable industrial production.

Chemical Reactivity and Mechanistic Investigations of 1 2,4 Difluoro 5 Nitrophenyl Ethan 1 One

Reactivity of the Aromatic Ring System

The aromatic ring of 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one is highly electron-deficient. This is a consequence of the strong electron-withdrawing effects of the two fluorine atoms and, most notably, the nitro group. The acetyl group also contributes to this deactivation. This electronic characteristic is the primary determinant of the ring's reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of electron-poor aromatic systems. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. However, some SNAr reactions may also proceed through a concerted mechanism. nih.gov The presence of strongly electron-withdrawing groups, such as a nitro group, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. semanticscholar.org

The regiochemical outcome of SNAr reactions on this compound is controlled by the powerful directing effects of the fluorine and nitro substituents. The nitro group, being a potent activating group for SNAr, directs incoming nucleophiles to the ortho and para positions relative to itself. In this molecule, the fluorine atoms occupy these activated positions.

Specifically, the fluorine at C-4 is ortho to the nitro group, and the fluorine at C-2 is para to the nitro group. Both positions are therefore activated towards nucleophilic attack. The relative reactivity of these two positions is influenced by a combination of electronic and steric factors. Generally, the para position is sterically more accessible than the ortho position. Furthermore, the resonance stabilization of the Meisenheimer complex formed upon attack at the para position is often more effective. Therefore, nucleophilic attack is generally favored at the C-2 position.

The fluorine atoms themselves are excellent leaving groups in SNAr reactions, a consequence of their high electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

The ethanone (B97240) (acetyl) group, being a deactivating group, further enhances the electrophilicity of the aromatic ring, although its directing effect in SNAr is less pronounced than that of the nitro group. Its presence, however, is crucial in subsequent cyclization reactions to form heterocyclic systems like quinolones.

The nature of the nucleophile and the reaction conditions (solvent, temperature, and presence of a base) significantly impact the outcome of SNAr reactions. Stronger nucleophiles generally react faster. Common nucleophiles employed in SNAr reactions with similar substrates include amines, alkoxides, and thiols.

Amines: Reactions with primary and secondary amines are common. For instance, reactions of similar difluoro-nitroaromatic compounds with amines proceed readily, often with high regioselectivity for displacement of the fluorine atom para to the nitro group. nih.gov For example, the reaction of 4,5-difluoro-1,2-dinitrobenzene with morpholine (B109124) in refluxing ethanol (B145695) with triethylamine (B128534) as a base results in the monosubstitution of one of the fluorine atoms. nih.gov

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, readily displace fluoride (B91410) ions from activated aromatic rings.

Thiols: Thiolates are excellent nucleophiles in SNAr reactions due to their high polarizability and nucleophilicity.

The table below summarizes the expected regioselective SNAr reactions of this compound with various nucleophiles, with the substitution predominantly occurring at the C-2 position.

Interactive Data Table: Regioselective SNAr Reactions

| Nucleophile | Reagents and Conditions | Expected Major Product |

| Amine (e.g., Piperidine) | Piperidine, base (e.g., K2CO3), solvent (e.g., DMF), heat | 1-(4-Fluoro-5-nitro-2-(piperidin-1-yl)phenyl)ethan-1-one |

| Alkoxide (e.g., Methoxide) | NaOCH3, CH3OH, heat | 1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-one |

| Thiol (e.g., Thiophenol) | Thiophenol, base (e.g., K2CO3), solvent (e.g., DMF), heat | 1-(4-Fluoro-5-nitro-2-(phenylthio)phenyl)ethan-1-one |

| Azide | NaN3, solvent (e.g., DMF or DMSO), heat | 1-(2-Azido-4-fluoro-5-nitrophenyl)ethan-1-one |

Electrophilic Aromatic Substitution (if applicable and non-trivial)

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly unlikely to occur on the aromatic ring of this compound under standard conditions. masterorganicchemistry.com The combined electron-withdrawing power of the two fluorine atoms, the nitro group, and the acetyl group makes the aromatic ring extremely electron-deficient and therefore highly deactivated towards attack by electrophiles. researchgate.net Attempting such reactions would likely require exceptionally harsh conditions and may lead to decomposition of the starting material rather than the desired substitution. For instance, the nitration of even less deactivated acetophenones requires forcing conditions and can lead to complex product mixtures. researchgate.netgoogle.comyoutube.com

Radical Reactions Involving the Aromatic Core

While radical reactions involving nitroaromatic compounds are known, specific studies on radical reactions involving the aromatic core of this compound are not extensively documented in the literature. In general, nitroaromatic compounds can undergo radical reactions, often initiated by photolysis or through interaction with radical species. researchgate.net However, the high stability of the aromatic ring makes radical addition to the core an unfavorable process. More commonly, radical reactions might involve the nitro group itself or the side chain.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.

Reductive Transformations of the Nitro Group to Amine, Hydroxylamine (B1172632), or Azoxy functionalities

The reduction of the nitro group is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to an amine, a hydroxylamine, or an azoxy compound.

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.org This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for this reduction. masterorganicchemistry.comscispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C.

The product of this reduction would be 1-(5-amino-2,4-difluorophenyl)ethan-1-one.

Reduction to Hydroxylamine: Milder reducing agents or carefully controlled conditions can lead to the partial reduction of the nitro group to a hydroxylamine. Reagents such as zinc dust in the presence of ammonium chloride are often used for this purpose. wikipedia.org The resulting product would be 1-(2,4-difluoro-5-hydroxylaminophenyl)ethan-1-one.

Formation of Azoxy Functionalities: The condensation of a nitroso intermediate (formed in situ during reduction) with a hydroxylamine can lead to the formation of an azoxy compound. nih.gov This typically occurs under specific reductive conditions, often with reagents like sodium arsenite or with controlled electrolytic reduction.

| Product | Reagents/Conditions |

| 1-(5-Amino-2,4-difluorophenyl)ethan-1-one | H₂, Pd/C or Sn/HCl |

| 1-(2,4-Difluoro-5-hydroxylaminophenyl)ethan-1-one | Zn, NH₄Cl |

| Bis(2-acetyl-4,5-difluorophenyl)diazene oxide | Specific reducing agents (e.g., Na₃AsO₃) |

Impact on Aromatic Reactivity and Electron Density Distribution

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The acetyl group is also deactivating and meta-directing. In this compound, the positions ortho and para to the nitro group (positions 4 and 6 relative to the nitro group) and ortho and para to the acetyl group (positions 2 and 4 relative to the acetyl group) are deactivated.

The combined deactivating effect of the nitro and acetyl groups makes electrophilic aromatic substitution on this ring challenging. If a reaction were to occur, the directing effects of the existing substituents would need to be considered.

Role of Fluorine Atoms in Directing Reactivity

The two fluorine atoms at positions 2 and 4 have a dual role in influencing the reactivity of the molecule.

Inductive Effect: Fluorine is the most electronegative element, and its strong inductive effect (-I) withdraws electron density from the aromatic ring, further deactivating it towards electrophilic substitution.

Resonance Effect: Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). However, for fluorine, the inductive effect is significantly stronger than the resonance effect.

Directing Effect: In electrophilic aromatic substitution, fluorine atoms are ortho, para-directors. However, due to the strong deactivating nature of the nitro and acetyl groups already present, further electrophilic substitution is unlikely. In nucleophilic aromatic substitution, the fluorine atoms, particularly the one at position 4 which is para to the nitro group and ortho to the acetyl group, can be susceptible to displacement by strong nucleophiles. The strong electron-withdrawing groups stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution.

σ-Hole Interactions and Non-Covalent Bonding Effects in Reaction Pathways

Non-covalent interactions, while weaker than covalent bonds, play a critical role in directing the trajectory of chemical reactions and stabilizing transition states. wikipedia.org In the case of this compound, the concept of σ-hole interactions is particularly relevant. A σ-hole is a region of positive electrostatic potential that forms on an atom along the extension of a covalent bond. rsc.orgrsc.org This phenomenon is most pronounced when the atom is bonded to electron-withdrawing groups. nih.gov

For this compound, the fluorine atoms are covalently bonded to the electron-deficient aromatic ring, which is further deactivated by the potent electron-withdrawing nitro and acetyl groups. This arrangement leads to the formation of a positive σ-hole on the fluorine atoms, enabling them to act as halogen bond donors. rsc.orgmdpi.com Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen, nitrogen, or sulfur atom. wikipedia.org These interactions can influence the conformation of the molecule and stabilize intermediates or transition states in a reaction pathway, for instance, by pre-organizing a nucleophile before a substitution reaction.

Furthermore, the polarized carbonyl group and the nitro group can participate in other non-covalent interactions, such as dipole-dipole interactions and ion-dipole interactions, which are crucial for molecular recognition and catalysis. libretexts.orgyoutube.com The interaction between the lone pair of a Lewis base and the carbonyl carbon can be influenced by σ-hole bonding at other sites on the molecule, which can polarize the π-system and enhance the electrophilicity of the carbonyl group. nih.gov

Stability and Reactivity Modulation by Multiple Fluorine Substituents

The presence of multiple fluorine substituents on the aromatic ring significantly modulates the stability and reactivity of this compound. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which has several consequences.

Firstly, the two fluorine atoms, in conjunction with the powerful para-nitro group, render the aromatic ring extremely electron-poor. This dramatically activates the ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing substituents, particularly those ortho and para to the leaving group (in this case, fluorine), are highly effective at stabilizing this negative charge through resonance and induction, thereby lowering the activation energy of the reaction. masterorganicchemistry.comnih.gov Consequently, the fluorine atoms in this compound are expected to be readily displaced by a wide range of nucleophiles. In such reactions, fluorine is often a better leaving group than heavier halogens because the C-F bond-breaking step is not rate-determining. masterorganicchemistry.com

Secondly, the fluorine atoms influence the reactivity of the acetyl group. The electron-withdrawing nature of the fluorinated ring increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack. nih.gov Studies on related fluorinated ketones have shown that they have a higher tendency to exist in equilibrium with their hydrated (gem-diol) form in the presence of water. nih.govsapub.orgscispace.com This propensity for hydration is a direct result of the stabilization of the electron-rich tetrahedral hydrate (B1144303) by the electron-deficient ring. nih.gov

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are essential for quantitatively understanding the reactivity of a compound. While specific experimental data for this compound is not extensively published, the principles can be understood by examining analogous systems, such as the SNAr reactions of other activated fluoro-nitroaromatic compounds. researchgate.netresearchgate.net

Reaction Rate Determination and Activation Energy Analysis

The key transformations for this molecule are likely to be nucleophilic aromatic substitution reactions. The rates of these reactions can be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy. sapub.orgresearchgate.net For reactions involving an excess of one reagent, pseudo-first-order kinetics are often observed, allowing for the determination of the second-order rate constant (k₂). researchgate.net

The activation energy (Ea) for a reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. A lower activation energy corresponds to a faster reaction rate. For SNAr reactions on this compound, the activation energy is expected to be relatively low due to the strong electronic activation provided by the nitro and fluoro substituents.

Illustrative Data Table: Hypothetical Rate Data for SNAr

The following data is hypothetical and serves to illustrate typical kinetic findings for SNAr reactions of activated difluoro-nitroaromatic compounds. Actual values for this compound would require experimental determination.

| Nucleophile (Nu) | Reaction Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Piperidine | 25 | 0.15 |

| Piperidine | 40 | 0.42 |

| Sodium Methoxide | 25 | 0.95 |

| Sodium Methoxide | 40 | 2.50 |

| Sodium Thiophenoxide | 25 | 5.20 |

| Sodium Thiophenoxide | 40 | 13.1 |

Equilibrium Studies and Product Distribution Analysis

In reactions where multiple products can be formed, the final distribution is governed by thermodynamic and kinetic factors. For this compound, a nucleophile could potentially substitute the fluorine at C-2 or C-4. The product distribution will depend on the relative activation energies of the two competing pathways.

The fluorine at C-4 is para to the nitro group and ortho to the acetyl group, while the fluorine at C-2 is ortho to both the nitro and acetyl groups. The ortho and para positions are both strongly activated. masterorganicchemistry.com The precise product ratio would be determined by a combination of steric hindrance (attack at C-2 might be more hindered by the adjacent acetyl group) and the relative stability of the two possible Meisenheimer complex intermediates. Equilibrium studies, where the reaction is allowed to reach completion, can reveal the thermodynamically favored product, which is the most stable species.

Illustrative Data Table: Hypothetical Product Distribution

The following data is hypothetical and illustrates a plausible product distribution for a competitive SNAr reaction. The ratio is determined by the relative stability of the transition states leading to each product.

| Nucleophile | Reaction Conditions | Product 1: 1-(4-Nu-2-fluoro-5-nitrophenyl)ethan-1-one | Product 2: 1-(2-Nu-4-fluoro-5-nitrophenyl)ethan-1-one |

| Ammonia | Methanol, 50 °C, 12h | 90% | 10% |

| tert-Butylamine | Methanol, 50 °C, 12h | 98% | 2% |

This hypothetical distribution suggests that substitution at the C-4 position is favored, which could be attributed to the lower steric hindrance at this position compared to the C-2 position adjacent to the acetyl group.

Derivatization Strategies and Synthesis of Novel Chemical Entities from 1 2,4 Difluoro 5 Nitrophenyl Ethan 1 One

Synthesis of Advanced Fluorinated and Nitrated Aromatic Derivatives

The inherent reactivity of the ethanone (B97240) side chain and the phenyl ring of 1-(2,4-difluoro-5-nitrophenyl)ethan-1-one allows for targeted modifications to generate a library of advanced aromatic compounds.

Modifications of the Ethanone Side Chain

The acetyl group serves as a versatile handle for constructing more complex side chains. The α-methyl group is activated by the adjacent carbonyl, making it susceptible to a variety of transformations. A key reaction is the condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which converts the ketone into a β-dimethylamino enaminone. researchgate.netscirp.org This enaminone is a crucial intermediate for building larger systems, particularly heterocycles.

Other potential modifications include α-halogenation using reagents like N-bromosuccinimide (NBS) or bromine to introduce a reactive site for subsequent nucleophilic substitution. Furthermore, the acetyl group can participate in Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones, also known as chalcones, which are precursors to numerous heterocyclic compounds.

Further Functionalization of the Phenyl Ring (excluding direct biological applications)

The substituted phenyl ring presents two primary sites for functionalization: the nitro group and the fluorine atoms.

The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the ring and provides a nucleophilic center for cyclization reactions. This conversion can be achieved through various established methods, including catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst) or by using reducing metals like iron, tin, or zinc in an acidic medium. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comscispace.comorganic-chemistry.org The resulting 1-(5-amino-2,4-difluorophenyl)ethanone is a key intermediate for syntheses like the Friedländer quinoline (B57606) synthesis. wikipedia.orgorganic-chemistry.org

The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the ortho-nitro group and the para-acetyl group. wikipedia.orgmasterorganicchemistry.comnih.gov This allows for the displacement of one or both fluorine atoms by a wide range of nucleophiles, such as alkoxides, thiolates, and amines, enabling the introduction of diverse functional groups onto the aromatic core. The fluorine at the C-4 position is particularly activated by the para-nitro group.

Table 1: Proposed Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Product Description | Relevant Method |

|---|---|---|---|

| Enaminone Formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reflux | (E)-1-(2,4-Difluoro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | Reaction with Formamide Acetals researchgate.netscirp.org |

| Nitro Group Reduction | H₂, Pd/C, Ethanol (B145695) OR Fe, HCl, Reflux | 1-(5-Amino-2,4-difluorophenyl)ethan-1-one | Catalytic Hydrogenation / Metal-Acid Reduction wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) (NaOMe), Methanol, Reflux | 1-(4-Methoxy-2-fluoro-5-nitrophenyl)ethan-1-one | SNAr Reaction wikipedia.orgmasterorganicchemistry.com |

Construction of Heterocyclic Systems Utilizing the Compound

The title compound is an excellent precursor for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocyclic scaffolds, which are prominent in materials science and medicinal chemistry.

Pyrazole (B372694), Triazole, Oxazole, and Thiazole (B1198619) Derivatives

Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.govmdpi.com By first reacting this compound with a Claisen condensation reagent like diethyl oxalate, a 1,3-diketone intermediate can be generated. Subsequent cyclization with hydrazine (B178648) hydrate (B1144303) would yield the corresponding pyrazole derivative. nih.gov A more direct route involves the reaction of the enaminone derivative (from section 4.1.1) with hydrazine. organic-chemistry.org

Triazoles: The synthesis of 1,2,4-triazoles can be envisioned through multi-step sequences. For instance, the ethanone could be converted to a thioamide, which can then undergo cyclization with a hydrazide or a similar nitrogen-containing species.

Oxazoles and Thiazoles: Thiazole derivatives can be prepared via the Hantzsch thiazole synthesis. This would involve first converting the starting ketone to an α-haloketone (e.g., 2-bromo-1-(2,4-difluoro-5-nitrophenyl)ethan-1-one) and then reacting it with a thioamide, such as thioformamide. Similarly, oxazoles can be formed from the same α-haloketone intermediate by reaction with an amide.

Quinoline and Benzimidazole (B57391) Scaffolds

Quinolines: This class of heterocycles can be synthesized from this compound using classic named reactions.

Friedländer Synthesis: This approach requires a 2-aminoaryl ketone. wikipedia.orgorganic-chemistry.org Therefore, the nitro group of the title compound must first be reduced to an amine to form 1-(5-amino-2,4-difluorophenyl)ethanone. This intermediate can then be reacted with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate, in the presence of an acid or base catalyst to yield a poly-substituted quinoline. nih.gov

Gould-Jacobs Reaction: This pathway begins with the reaction of an aniline (B41778) with a malonic ester derivative. wikipedia.orgd-nb.info A variation can be applied by first forming the enaminone from this compound and DMF-DMA. This enaminone can then undergo cyclization under high-temperature conditions to form the 4-quinolone ring system. ablelab.eumdpi.com This method is foundational in the synthesis of many quinolone antibiotics.

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivative. To utilize the title compound, the ethanone side chain would first need to be oxidized to a carboxylic acid (2,4-difluoro-5-nitrobenzoic acid). This acid could then be condensed with a substituted 1,2-phenylenediamine to form the benzimidazole ring.

Table 2: Proposed Heterocyclic Synthesis Strategies

| Target Heterocycle | Key Intermediate | Reaction Partner | Governing Synthetic Method |

|---|---|---|---|

| Pyrazole | This compound | Hydrazine hydrate | Knorr Pyrazole Synthesis (via 1,3-dicarbonyl) nih.govgoogle.com |

| Thiazole | 2-Bromo-1-(2,4-difluoro-5-nitrophenyl)ethan-1-one | Thioamide | Hantzsch Thiazole Synthesis |

| Quinoline | 1-(5-Amino-2,4-difluorophenyl)ethan-1-one | Ethyl acetoacetate | Friedländer Synthesis wikipedia.orgorganic-chemistry.org |

| Quinolin-4-one | (E)-1-(2,4-Difluoro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | Thermal Cyclization | Gould-Jacobs Type Reaction wikipedia.orgmdpi.com |

| Benzimidazole | 2,4-Difluoro-5-nitrobenzoic acid | o-Phenylenediamine | Condensation Reaction |

Design and Synthesis of Polyfunctionalized Organic Architectures

The presence of multiple distinct reactive sites on this compound makes it a highly attractive scaffold for creating complex, polyfunctionalized molecules. The synthetic strategies outlined above can be combined in a controlled, sequential manner to build sophisticated organic architectures.

For example, a synthetic pathway could begin with the selective nucleophilic substitution of the C4-fluorine atom. The resulting product could then undergo modification of the ethanone side chain, such as conversion to an enaminone. Finally, reduction of the nitro group followed by an intramolecular cyclization (e.g., a Friedländer annulation) could generate a complex, fused heterocyclic system. The ability to control the sequence of these reactions—SNAr, side-chain modification, and nitro group reduction/cyclization—provides a powerful tool for generating molecular diversity from a single, readily accessible starting material. This highlights the compound's role as a versatile platform for combinatorial chemistry and the development of novel functional materials and chemical probes.

Cascade Reactions and One-Pot Transformations

The strategic arrangement of functional groups in this compound makes it an ideal candidate for cascade and one-pot reactions, which offer significant advantages in terms of efficiency and atom economy. By combining multiple reaction steps into a single operation, these processes can rapidly generate molecular complexity from a relatively simple starting material.

One plausible cascade strategy involves the initial conversion of the ethanone moiety into a 1,2-dicarbonyl derivative, which can then undergo in-situ cyclocondensation reactions. For instance, oxidation of the α-methyl group, followed by reaction with a binucleophile such as a 1,2-diamine, can lead to the formation of heterocyclic structures like quinoxalines in a single pot. encyclopedia.pubnih.gov The electron-withdrawing nature of the difluoronitrophenyl ring would facilitate the initial oxidation step.

Another potential one-pot transformation involves the reaction of the ketone with hydrazine to form a hydrazone, which can then undergo an intramolecular cyclization via nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms. The strong activation provided by the ortho- and para-nitro group makes the fluorine atoms, particularly the one at the C-2 position, highly susceptible to displacement. wikipedia.orgmasterorganicchemistry.com This would provide a direct route to functionalized indazole derivatives.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the derivatization of this compound. For example, a Biginelli-type reaction, or a variation thereof, could potentially be employed. In a hypothetical scenario, the ketone could react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative in a one-pot process to generate dihydropyrimidinone derivatives bearing the complex aromatic substituent.

Access to Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound can be approached through several methodologies, primarily focusing on the ketone moiety or the activated aromatic ring.

Asymmetric Reduction of the Ketone: The most direct route to chiral derivatives is the asymmetric reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-Difluoro-5-nitrophenyl)ethanol. This can be achieved using a variety of chiral reducing agents or catalytic systems. Well-established methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or transition metal-catalyzed asymmetric transfer hydrogenation and asymmetric hydrogenation. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

Diastereoselective Reactions: Alternatively, the ketone can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then undergo further transformations. For instance, formation of a chiral enamine or imine, followed by a diastereoselective reaction and subsequent removal of the auxiliary, can provide access to a range of chiral products.

Asymmetric Nucleophilic Aromatic Substitution: While less common, it is conceivable to perform an asymmetric nucleophilic aromatic substitution on the difluoronitrophenyl ring. This could involve the use of a chiral nucleophile or a chiral phase-transfer catalyst to induce enantioselectivity in the displacement of one of the fluorine atoms.

Structure-Reactivity Relationships in Derivatives

The chemical behavior of derivatives synthesized from this compound is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring.

Influence of Substituent Electronic and Steric Properties on Reaction Outcomes

The 2,4-difluoro-5-nitrophenyl group exerts a profound influence on the reactivity of the molecule at several positions:

Ketone Reactivity: The strong electron-withdrawing nature of the nitro and fluoro substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted acetophenone (B1666503). ncert.nic.in This enhanced reactivity is beneficial for a wide range of condensation and addition reactions.

α-Proton Acidity: The electron-withdrawing effect of the aromatic ring also increases the acidity of the α-protons of the ethanone moiety. This facilitates enolate formation, which is a key step in reactions such as aldol (B89426) condensations and α-functionalization.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards SNAr. The nitro group, being para to the fluorine at C-4 and ortho to the fluorine at C-2, strongly stabilizes the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. nih.govlibretexts.org Generally, fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com The fluorine at the C-2 position is expected to be more reactive than the one at C-4 due to the ortho-nitro activation.

Rational Design of Derivatives for Specific Chemical Functions

The understanding of structure-reactivity relationships allows for the rational design of derivatives with tailored chemical properties.

Modulating Selectivity: In cases where multiple reaction sites are present, the selectivity can be controlled by a judicious choice of reagents and reaction conditions. For instance, in a derivative where one of the fluorine atoms has been replaced by another nucleophile, the electronic properties of this new substituent will influence the reactivity of the remaining fluorine atom and the ketone. An electron-donating substituent would decrease the reactivity of the ring towards further SNAr but might increase the propensity for electrophilic aromatic substitution if the nitro group were to be reduced.

By leveraging these derivatization strategies and understanding the underlying structure-reactivity principles, a vast chemical space can be explored, starting from the readily accessible this compound. This opens the door to the creation of novel molecules with potentially interesting and useful properties for various applications in chemistry and materials science.

Computational and Theoretical Chemical Studies of 1 2,4 Difluoro 5 Nitrophenyl Ethan 1 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of aromatic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov

Similarly, a DFT study on 2-Amino-3-bromo-5-nitropyridine provided data on its frontier orbitals. researchgate.netnih.gov The presence of a nitro group and halogen substituents leads to a significant lowering of the LUMO energy, enhancing the molecule's electron-accepting character. The HOMO, in contrast, is often distributed over the aromatic ring and any electron-donating substituents. The HOMO-LUMO gap in these types of molecules explains the charge transfer interactions that can occur within them. nih.gov

Based on these analogous systems, for 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one, the HOMO is expected to be localized primarily on the difluoronitrophenyl ring, while the LUMO is anticipated to be centered on the nitro group and the carbonyl moiety of the ethanone (B97240) group, reflecting their strong electron-withdrawing nature. The presence of two fluorine atoms and a nitro group is expected to result in a relatively low-lying LUMO and a significant HOMO-LUMO gap, indicative of a stable yet reactive molecule.

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,4-dichloro-5-nitropyrimidine (B15318) nih.gov | B3LYP/6-311++G(d,p) | -8.13 | -3.98 | 4.15 |

| 2-Amino-3-bromo-5-nitropyridine researchgate.netnih.gov | B3LYP/6-311++G(d,p) | -7.25 | -3.07 | 4.18 |

This interactive table allows for the comparison of frontier molecular orbital energies for compounds structurally related to this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the charge distribution. The oxygen atoms of the nitro group and the carbonyl group are expected to be regions of high electron density, appearing as intense red areas on the MEP map. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are likely to be electron-deficient, represented by blue regions. The carbon atom of the carbonyl group will also exhibit a significant positive potential, making it a prime site for nucleophilic attack.

Studies on related nitroaromatic compounds confirm these general features. For example, in 2-Amino-3-bromo-5-nitropyridine, the most electrophilic region is associated with the nitro group. researchgate.net

Computational methods can predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular motions or electronic excitations.

DFT calculations have been successfully employed to predict the vibrational spectra of various nitro-substituted aromatic compounds. nih.govresearchgate.net For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the ethanone moiety, the symmetric and asymmetric stretching of the NO₂ group, and the C-F stretching modes.

A study on 2,4-dichloro-5-nitropyrimidine provided a detailed analysis of its vibrational spectrum through DFT calculations. nih.gov Similarly, a computational investigation of 2-hydroxy-5-methyl-3-nitropyridine (B188116) demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.net These studies provide a basis for assigning the expected vibrational modes of the target compound.

Electronic transitions predicted by Time-Dependent DFT (TD-DFT) can elucidate the nature of the UV-Vis absorption spectrum. For nitroaromatic compounds, the absorption bands often correspond to π → π* and n → π* transitions involving the aromatic ring and the nitro group. In the case of 2,4-dichloro-5-nitropyrimidine, TD-DFT calculations helped to understand the electronic transitions and absorption wavelengths. nih.gov

Table 2: Predicted Vibrational Frequencies for Functional Groups in Analogous Compounds

| Compound | Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| 2,4-dichloro-5-nitropyrimidine nih.gov | NO₂ | Asymmetric Stretch | 1585 |

| 2,4-dichloro-5-nitropyrimidine nih.gov | NO₂ | Symmetric Stretch | 1360 |

| 2-hydroxy-5-methyl-3-nitropyridine researchgate.net | NO₂ | Asymmetric Stretch | 1540 |

| 2-hydroxy-5-methyl-3-nitropyridine researchgate.net | NO₂ | Symmetric Stretch | 1375 |

| 1,2-Dichloro-4-fluoro-5-Nitrobenzene jconsortium.com | NO₂ | Asymmetric Stretch | ~1800 |

| 1,2-Dichloro-4-fluoro-5-Nitrobenzene jconsortium.com | NO₂ | Symmetric Stretch | ~1600 |

This interactive table presents predicted vibrational frequencies for the nitro group in compounds analogous to this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis provide insights into the dynamic behavior of molecules, including rotational barriers and intermolecular interactions.

The orientation of the ethanone (acetyl) group relative to the phenyl ring is a key conformational feature of this compound. A study on 2'-fluoro-substituted acetophenone (B1666503) derivatives revealed that these compounds exclusively adopt an s-trans conformation in solution. nih.gov In this conformation, the carbonyl oxygen and the fluorine atom are in an anti-periplanar arrangement. This preference is attributed to the strong electrostatic repulsion between the polar C=O and C-F bonds in the alternative s-cis conformation. nih.gov

Given that this compound possesses a fluorine atom at the 2-position of the phenyl ring, it is highly probable that the ethanone moiety will also preferentially adopt the s-trans conformation. DFT calculations on 2'-fluoro-substituted acetophenones have confirmed the higher stability of the s-trans conformer. The rotational barrier between the s-trans and s-cis conformers is expected to be significant due to this steric and electronic repulsion.

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in its crystal packing. These include hydrogen bonds, halogen bonds, π-π stacking, and dipole-dipole interactions.

A study of crystalline 2-nitrobenzoic acid, which shares the nitroaromatic feature, revealed the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.gov In the case of this compound, weak C-H···O hydrogen bonds involving the methyl and aromatic hydrogens and the oxygen atoms of the carbonyl and nitro groups are likely to be present.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. For a molecule like this compound, which possesses multiple reactive sites—two fluorine-substituted carbons on the aromatic ring, a nitro group, and a ketone functional group—computational elucidation is key to understanding its chemical behavior.

The elucidation of a reaction mechanism at a molecular level involves the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. wikipedia.orglibretexts.org Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orgox.ac.ukscribd.comdalalinstitute.com It assumes a quasi-equilibrium between reactants and the activated complex (the transition state). wikipedia.org

For this compound, two primary types of reactions are of interest: nucleophilic aromatic substitution (SNA_r_) at the benzene (B151609) ring and reactions involving the ketone moiety.

Nucleophilic Aromatic Substitution (SNA_r_): The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Computational studies on analogous compounds, like 2,4-difluoronitrobenzene (B147775), consistently show that the fluorine atom at the C4 position (para to the nitro group) is significantly more labile than the fluorine at the C2 position (ortho to the nitro group). This regioselectivity is attributed to the superior ability of the para-nitro group to stabilize the negative charge in the Meisenheimer complex, which is the key intermediate in the SNA_r_ mechanism.

Density Functional Theory (DFT) calculations are commonly employed to map the reaction pathway. researchgate.net This involves locating the transition state for the nucleophilic attack and calculating its energy relative to the reactants. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactant (or a pre-reaction complex) to the Meisenheimer intermediate. researchgate.net

Illustrative Data for SNA_r_ with a Generic Nucleophile (Nu⁻):

| Reaction Step | Stationary Point | Calculated Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

|---|---|---|---|

| Attack at C4 | Transition State 1 (TS1) | +15.2 | C4-Nu distance: 2.15 |

| Meisenheimer Intermediate 1 | -8.5 | C4-Nu bond formed | |

| Attack at C2 | Transition State 2 (TS2) | +21.8 | C2-Nu distance: 2.20 |

| Meisenheimer Intermediate 2 | -2.1 | C2-Nu bond formed |

Note: The data in this table is illustrative and based on general principles of SNA_r_ reactions for similar compounds. Specific values would require dedicated DFT calculations for this exact reaction.

Ketone Reactions: The ethanone group can undergo various reactions, such as reduction to an alcohol or nucleophilic addition to the carbonyl carbon. Computational studies of reactions involving substituted acetophenones have revealed complex mechanistic possibilities, including potential bifurcations in the reaction pathway where a single transition state can lead to multiple products. nih.gov For the reduction of the ketone in this compound, computational modeling can determine the transition state for hydride attack and predict the stereochemical outcome if a chiral center is formed.

When a reaction is catalyzed, computational chemistry can be used to model the entire catalytic cycle. rsc.org This involves identifying all intermediates and transition states for each step of the cycle, including catalyst activation, substrate binding, the chemical transformation itself, product release, and catalyst regeneration.

For instance, if the reduction of the ketone in this compound is catalyzed by a transition-metal complex, DFT calculations can be used to:

Model the coordination of the ketone to the metal center.

Characterize the transition state for the hydride transfer from the catalyst to the carbonyl carbon.

These simulations provide a detailed, dynamic picture of the catalytic process that is often inaccessible through experimental means alone. rsc.org

QSAR/QSPR Studies for Chemical Properties (excluding biological/safety)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. While often used for biological endpoints, these models can also be developed to predict purely chemical properties like reactivity and the outcome of chemical transformations.

For a class of compounds like substituted nitrophenyl ethanones, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The model would be built using a "training set" of molecules for which the reaction rate constants have been experimentally measured.

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that best correlates a subset of these descriptors with the observed reactivity.

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, an external validation set of compounds not used in the model's creation.

For this compound, key descriptors influencing its reactivity in SNA_r_ reactions would likely include the LUMO energy (indicating susceptibility to nucleophilic attack) and the electrostatic potential on the carbon atoms attached to the fluorine atoms.

QSPR models can be designed to predict the outcome of chemical reactions, such as the yield of a particular product or the regioselectivity of a substitution. For a series of substituted difluoronitrobenzenes reacting with a common nucleophile, a QSPR model could predict the ratio of para- to ortho-substituted products.

Illustrative QSPR Model for Regioselectivity: A hypothetical linear model to predict the percentage yield of the para-substituted product (%Para) could take the form:

%Para = β₀ + β₁ * E_LUMO + β₂ * q_C4 + β₃ * S_E

Where:

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

q_C4 is the calculated partial charge on the carbon atom at position 4.

S_E is a steric descriptor for the substituent on the ketone.

β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis.

| Compound | Descriptor 1 (E_LUMO, eV) | Descriptor 2 (q_C4, a.u.) | Observed %Para Yield | Predicted %Para Yield |

|---|---|---|---|---|

| This compound | -3.5 | +0.25 | 92 | 91.5 |

| 1-(2,4-Difluoro-5-nitrophenyl)propan-1-one | -3.4 | +0.24 | 90 | 89.8 |

| 2,4-Difluoro-1-nitrobenzene | -3.2 | +0.22 | 85 | 85.3 |

Note: The data and model in this table are for illustrative purposes to demonstrate the QSPR concept. Real models are often more complex and require a larger dataset for robust validation.

By applying these computational and theoretical methods, a comprehensive understanding of the chemical nature of this compound and its derivatives can be achieved, enabling more efficient and predictable chemical synthesis. rsc.org

Advanced Structural Elucidation and Mechanistic Characterization Techniques in Research

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. The successful crystallization of "1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one" would allow for the collection of diffraction data, leading to a detailed three-dimensional model of the molecule.

A crystallographic analysis would yield a wealth of structural parameters. These parameters are crucial for understanding the molecule's conformation and the electronic effects of its substituent groups.

| Parameter | Expected Value/Range | Significance for this compound |

| C-F Bond Lengths | ~1.35 Å | Provides insight into the strength of the carbon-fluorine bonds and the influence of the aromatic system. |

| C-N (nitro) Bond Length | ~1.47 Å | Indicates the degree of conjugation of the nitro group with the phenyl ring. |